

Sudan Red 7B: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Sudan Red 7B

Cat. No.: B045811

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Sudan Red 7B, also known by several synonyms including Solvent Red 19 and Fat Red 7B, is a synthetic diazo dye.^[1] This document provides a technical guide for researchers, scientists, and drug development professionals, detailing its chemical properties, analytical methods, and common applications.

Core Molecular and Physical Data

Sudan Red 7B is a lipophilic, or fat-soluble, dye that is insoluble in water.^{[1][2]} Its chemical structure features an azo group, which is responsible for its characteristic red color.^[2] Due to its potential for toxicity and carcinogenicity, its use in food products is banned in many regions.^{[2][3]}

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₁ N ₅	[1][4][5][6][7]
Molecular Weight	379.46 g/mol	[4][5][7]
Alternate Molecular Weight	379.5 g/mol	[6]
Molar Mass	379.467 g·mol ⁻¹	[1]
CAS Number	6368-72-5	[5][6][7]
Appearance	Dark red to purple powder	[5]
Melting Point	130 °C (decomposes)	[5]
Absorption Maxima	525 nm	[8]

Experimental Protocols

Histological Staining of Lipids in Plant Material

Sudan Red 7B is an effective agent for staining neutral lipids, such as triacylglycerols, in plant tissues.[9]

Staining Solution Preparation (0.1% w/v):[9]

- Dissolve 50 mg of **Sudan Red 7B** (also known as Fat Red 7B) in 25 mL of polyethylene glycol (PEG-300).
- Incubate the mixture for 1 hour at 90°C.
- After cooling, add an equal volume of 90% glycerol.
- The final solution can be stored at room temperature.

Staining Procedure:[9]

- Immerse the plant tissues in the staining solution for a duration of 1 hour to overnight.
- Following incubation, rinse the tissues several times with water to remove excess stain.

Analysis of Sudan Dyes in Food Samples via UPLC-MS/MS

Regulatory bodies frequently test for the presence of banned dyes like **Sudan Red 7B** in foodstuffs. The following is a summarized protocol for the detection and quantification of Sudan dyes using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation (QuEChERS method):[\[10\]](#)

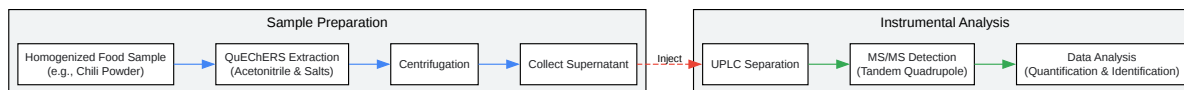
- Weigh 2 grams of the homogenized food powder (e.g., chili or curry powder) into a centrifuge tube.
- Add 8 mL of water and vortex for 30 seconds.
- Perform an extraction with 10 mL of acetonitrile, followed by the addition of QuEChERS CEN material (4 g MgSO₄, 1 g NaCl, and 1.5 g sodium citrate).
- Shake the mixture vigorously for one minute.
- Centrifuge the tube at 4000 rpm for five minutes.
- Collect the supernatant for UPLC-MS/MS analysis.

Instrumental Analysis:[\[10\]](#)

- The supernatant is analyzed using a UPLC system coupled with a tandem quadrupole mass spectrometer (MS/MS).
- For all compounds, two Multiple Reaction Monitoring (MRM) transitions are typically monitored for accurate identification and quantification.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the detection of **Sudan Red 7B** in a food sample, from sample preparation to final analysis.



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Caption: Workflow for **Sudan Red 7B** detection in food samples.

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